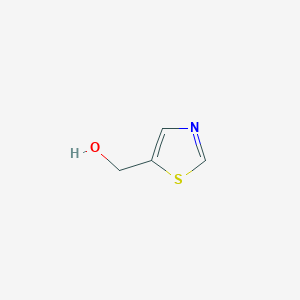

5-Thiazolemethanol

Descripción

The exact mass of the compound 5-Hydroxymethylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-thiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-2-4-1-5-3-7-4/h1,3,6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBQQWDVVHGWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376817 | |

| Record name | 5-Hydroxymethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38585-74-9 | |

| Record name | 5-Thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38585-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-thiazolylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Thiazolemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-THIAZOLYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J5JZ943W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Thiazolemethanol: A Physicochemical Deep Dive for Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the core physicochemical properties of 5-Thiazolemethanol, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this guide offers a detailed examination of the compound's characteristics, experimental protocols for their determination, and the logical relationship of these properties to its application in the pharmaceutical industry.

Core Physicochemical Properties

This compound (CAS No: 38585-74-9) is a pale-yellow oil or light yellow to brown clear liquid.[1][2][3][4] Its chemical structure, featuring a thiazole (B1198619) ring with a hydroxymethyl substituent, underpins its utility as a versatile building block in organic synthesis, notably as an intermediate for the antiretroviral drug Ritonavir.[5] A thorough understanding of its physicochemical parameters is crucial for optimizing reaction conditions, ensuring purity, and predicting its behavior in biological systems.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅NOS | [1][2][3] |

| Molecular Weight | 115.15 g/mol | [1][2][3] |

| Boiling Point | 106 °C @ 0.7 mmHg | [2] |

| 95-96 °C @ 0.02 mmHg | ||

| Solubility | Soluble in Chloroform, Methanol | [1][3] |

| 9.59 mg/mL (0.0833 mol/L) | [5] | |

| pKa (predicted) | 13.61 ± 0.10 | |

| logP (computed) | 0.1 | [1] |

| Flash Point | 104 °C | [2] |

| Refractive Index | 1.57 | [2] |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental in chemical research and drug development. While specific experimental protocols for this compound are not widely published, the following are standard methodologies for determining the key properties listed above.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For compounds like this compound, which have a relatively high boiling point, vacuum distillation is often employed to prevent decomposition at elevated temperatures.

Methodology:

-

A small sample of this compound is placed in a distillation flask.

-

The apparatus is connected to a vacuum pump, and the pressure is reduced to a specific level (e.g., 0.7 mmHg).

-

The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

Solubility Determination

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical factor in drug formulation and absorption.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, chloroform, methanol) in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove the undissolved solute.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa is a measure of the acidity of a compound. While the pKa of this compound is predicted, experimental determination can be performed using potentiometric titration.

Methodology (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the titration curve, typically as the pH at which half of the compound has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in one of two immiscible solvents, typically n-octanol and water.

-

The two phases are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two layers.

-

The mixture is then allowed to separate completely.

-

The concentration of this compound in each phase is measured using an appropriate analytical method.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Physicochemical Properties in the Context of Drug Development

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its ultimate success as a therapeutic agent. The following diagram illustrates the logical relationship between the core properties of a molecule like this compound and its suitability in the drug development pipeline.

As the diagram illustrates, properties such as molecular weight and solubility are fundamental to the ease and efficiency of chemical synthesis. The boiling point directly impacts purification strategies like distillation. Furthermore, properties like logP and pKa are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate, influencing its bioavailability and efficacy. The favorable solubility of this compound in common organic solvents facilitates its use in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

References

- 1. 5-Thiazolylmethanol | C4H5NOS | CID 2763216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.usbio.net [dev.usbio.net]

- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

An In-depth Technical Guide to 5-Thiazolemethanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Thiazolemethanol (CAS Number: 38585-74-9), a pivotal heterocyclic building block in medicinal chemistry and drug development. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its role as a key intermediate in the development of therapeutic agents. Particular emphasis is placed on its application in the synthesis of compounds with anti-inflammatory and enzyme-inhibitory activities. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical sciences.

Core Compound Identification and Properties

This compound, also known as (1,3-Thiazol-5-yl)methanol or 5-(Hydroxymethyl)thiazole, is a foundational structural motif in a variety of biologically active compounds. Its unique electronic properties and the ability of its functional groups to engage in various chemical transformations make it a versatile precursor in synthetic chemistry.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a thiazole (B1198619) ring with a hydroxymethyl group at the 5-position.

| Identifier | Value |

| CAS Number | 38585-74-9 |

| Molecular Formula | C₄H₅NOS |

| Molecular Weight | 115.15 g/mol |

| IUPAC Name | (1,3-thiazol-5-yl)methanol |

| SMILES | OCc1cncs1 |

| InChI Key | WKBQQWDVVHGWDB-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Appearance | Colorless to light yellow liquid/solid |

| Purity | ≥98% |

| Boiling Point | 114 °C at 1.5 Torr |

| Solubility | Soluble in chloroform (B151607) and methanol |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere |

Synthesis of this compound: An Experimental Protocol

A one-pot method for the preparation of this compound has been developed, offering a streamlined and efficient synthetic route suitable for larger-scale production. This process avoids the isolation of intermediates, thereby improving overall yield and operational simplicity.[1]

One-Pot Synthesis from 2-chloro-5-chloromethylthiazole (B146395)

This process involves the sequential hydrolysis and reduction of 2-chloro-5-chloromethylthiazole in a single reaction vessel.[1]

Materials:

-

2-chloro-5-chloromethylthiazole

-

Water

-

Zinc powder (or iron/aluminum powder)

-

Hydrochloric acid (or sulfuric/acetic acid)

-

Solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Hydrolysis: In a suitable reactor, charge 2-chloro-5-chloromethylthiazole and water. Heat the mixture to induce hydrolysis of the chloromethyl group to a hydroxymethyl group, forming the intermediate 2-chloro-5-hydroxymethylthiazole. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: After the completion of the hydrolysis step, cool the reaction mixture. To the same reactor, add a metal powder (e.g., zinc powder) and an acid (e.g., hydrochloric acid) portion-wise to control the reaction temperature. This effects the reductive dechlorination of the thiazole ring at the 2-position.

-

Work-up: Upon completion of the reduction, neutralize the reaction mixture. Extract the aqueous layer with a suitable organic solvent.

-

Purification: Combine the organic extracts and dry over an anhydrous drying agent. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation to afford pure this compound.[1]

Caption: Workflow for the one-pot synthesis of this compound.

Applications in Drug Discovery and Development

The thiazole nucleus is a prominent scaffold in numerous clinically approved drugs. This compound serves as a critical starting material for the synthesis of more complex thiazole derivatives with a wide range of biological activities.

Role as a Key Intermediate in Anti-Inflammatory Agents

Thiazole-containing compounds have been extensively investigated for their anti-inflammatory properties.[2][3] Many of these molecules act through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[2] this compound provides a convenient handle for the elaboration of molecular complexity, enabling the synthesis of libraries of compounds for screening as potential anti-inflammatory drugs.

Application in the Development of Enzyme Inhibitors

The thiazole ring can act as a bioisostere for other aromatic systems and can participate in crucial interactions within the active sites of enzymes. Derivatives of this compound have been explored as inhibitors of various enzymes.

| Target Enzyme Class | Therapeutic Area |

| Cyclooxygenase (COX) | Anti-inflammatory |

| DNA Gyrase | Antibacterial |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer |

| Carbonic Anhydrase | Various (e.g., antiglaucoma) |

| Tyrosinase | Hyperpigmentation disorders |

The following diagram illustrates a general workflow for the development of enzyme inhibitors using this compound as a starting material.

Caption: General workflow for the discovery of enzyme inhibitors.

Mechanism of Action: Enzyme Inhibition

A common mechanism of action for biologically active thiazole derivatives is enzyme inhibition. This can occur through various modes, including competitive, non-competitive, and uncompetitive inhibition. The thiazole ring can engage in hydrogen bonding, hydrophobic, and π-stacking interactions with amino acid residues in the enzyme's active site, leading to a reduction in its catalytic activity.

Caption: Simplified model of competitive enzyme inhibition.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical nature make it an invaluable building block for the creation of novel therapeutic agents. The continued exploration of derivatives of this compound holds considerable promise for the discovery of new drugs with improved efficacy and safety profiles, particularly in the areas of anti-inflammatory and anticancer therapies. This guide serves as a foundational resource to aid in these research and development endeavors.

References

- 1. CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method - Google Patents [patents.google.com]

- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpmr.com [wjpmr.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 5-Thiazolemethanol and Its Derivatives

The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide focuses on the biological activities of this compound and its derivatives, providing a comprehensive overview of their anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The efficacy of various thiazole derivatives against different cancer cell lines has been quantified using the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for representative derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |

| 3b | Leukemia HL-60(TB) | Not specified, but potent | [2] |

| 3e | Leukemia HL-60(TB) | Not specified, but potent | [2] |

| 4f | HCT-116 (Colon) | 2.89 - 9.29 (range for multiple compounds) | [3] |

| HepG-2 (Liver) | 2.89 - 9.29 (range for multiple compounds) | [3] | |

| MCF-7 (Breast) | 2.89 - 9.29 (range for multiple compounds) | [3] | |

| 5a | HCT-116 (Colon) | 2.89 - 9.29 (range for multiple compounds) | [3] |

| HepG-2 (Liver) | 2.89 - 9.29 (range for multiple compounds) | [3] | |

| MCF-7 (Breast) | 2.89 - 9.29 (range for multiple compounds) | [3] | |

| 8f | HCT-116 (Colon) | 2.89 - 9.29 (range for multiple compounds) | [3] |

| HepG-2 (Liver) | 2.89 - 9.29 (range for multiple compounds) | [3] | |

| MCF-7 (Breast) | 2.89 - 9.29 (range for multiple compounds) | [3] | |

| 8g | HCT-116 (Colon) | 2.89 - 9.29 (range for multiple compounds) | [3] |

| HepG-2 (Liver) | 2.89 - 9.29 (range for multiple compounds) | [3] | |

| MCF-7 (Breast) | 2.89 - 9.29 (range for multiple compounds) | [3] | |

| 8k | HCT-116 (Colon) | 2.89 - 9.29 (range for multiple compounds) | [3] |

| HepG-2 (Liver) | 2.89 - 9.29 (range for multiple compounds) | [3] | |

| MCF-7 (Breast) | 2.89 - 9.29 (range for multiple compounds) | [3] | |

| 11c | HepG-2, HCT-116, MCF-7 | Potent activity reported | [4] |

| 6g | HepG-2, HCT-116, MCF-7 | Potent activity reported | [4] |

Signaling Pathways in Anticancer Activity

The anticancer effects of thiazole derivatives are often attributed to their ability to interfere with critical signaling pathways.

One such mechanism is the inhibition of tubulin polymerization, which is crucial for cell division.[3] Certain thiazole-5(4H)-ones have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[3]

Tubulin Polymerization Inhibition Pathway

Another critical pathway targeted by thiazole derivatives is the PI3K/mTOR signaling cascade, which is often dysregulated in cancer. Novel thiazole compounds have been developed as dual inhibitors of PI3Kα and mTOR, leading to cell cycle arrest and apoptosis.[2]

PI3K/mTOR Dual Inhibition Pathway

Experimental Protocols: Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

-

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

-

Procedure:

-

Seed cancer cells in 96-well plates at a density of 10,000 cells per well and incubate for 24 hours.[5]

-

Treat the cells with various concentrations (e.g., 1, 10, 50, 100, and 200 µM) of the test compounds and incubate for another 24 hours.[5]

-

After incubation, discard the medium, wash the cells with PBS, and add 100 µL of fresh medium containing MTT.[5]

-

Incubate the plates to allow for the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader.

-

Calculate cell viability relative to untreated control cells and determine the IC50 value.

-

Workflow for MTT Assay

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal strains.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a common metric used to evaluate the antimicrobial efficacy of a compound. The following table presents the MIC values for several thiazole derivatives against different microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 7 | Salmonella typhimurium | 0.49 | [6] |

| 13 | Salmonella typhimurium | 0.49 | [6] |

| 17a | Geotricum candidum | Similar to Amphotericin B | [6] |

| FT-1 | Staphylococcus aureus | 4.88 | [7] |

| Escherichia coli | 4.88 | [7] | |

| Candida albicans | 156.25 | [7] | |

| FT-2 | Staphylococcus aureus | 19.53 | [7] |

| Escherichia coli | <39.06 | [7] | |

| FT-4 | Candida albicans | 156.25 | [7] |

| 3 | Various Bacteria | 0.23 - 0.7 | [8] |

| 9 | Various Fungi | 0.06 - 0.23 | [8] |

Experimental Protocols: Antimicrobial Activity

The microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][8]

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent like DMSO.[5]

-

Perform serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller Hinton Broth for bacteria, RPMI 1640 for fungi).[5] The concentration range can be, for example, 1024–2 µg/mL.[5]

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C for bacteria, 48 hours at 37°C for fungi).[5]

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]

-

Enzyme Inhibition

Certain derivatives of this compound have shown inhibitory activity against various enzymes, highlighting their potential for treating a range of diseases.

Kinase Inhibition

Thiazole derivatives have been identified as potent inhibitors of various protein kinases, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer.[9] For instance, some derivatives have shown inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values.[10] Others have been found to inhibit Aurora kinase, a key enzyme in tumor growth.[11]

Acetylcholinesterase (AChE) Inhibition

In the context of neurodegenerative diseases such as Alzheimer's, thiazole-based derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors.[12] Some of these compounds have displayed potent AChE inhibitory activities with IC50 values in the nanomolar range.[12]

This guide provides a foundational understanding of the diverse biological activities of this compound and its derivatives. The presented data and protocols can serve as a valuable resource for the design and development of novel therapeutic agents based on the thiazole scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Thiazolemethanol in Medicinal Chemistry: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole (B1198619) ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] 5-Thiazolemethanol, characterized by a thiazole ring functionalized with a hydroxymethyl group at the 5-position, represents a particularly valuable and versatile building block in drug discovery.[3][4] Its unique structural and electronic properties, combined with the reactive hydroxymethyl handle for further derivatization, make it an essential intermediate in the synthesis of novel therapeutic agents.[4] This guide provides an in-depth overview of this compound's synthesis, its role in the development of bioactive molecules, key structure-activity relationships of its derivatives, and detailed experimental protocols relevant to its application.

Introduction to this compound

This compound, also known as (1,3-thiazol-5-yl)methanol, is an aromatic heterocyclic compound with the molecular formula C₄H₅NOS.[5][6] The thiazole nucleus is a key feature in a number of commercial drugs, including the antiretroviral agent Ritonavir and the antibiotic Penicillin.[1][7] The mesoionic character of the thiazole ring can facilitate the crossing of cellular membranes, potentially enhancing bioavailability.[8] The hydroxymethyl group at the 5-position serves as a crucial anchor for synthetic modifications, allowing chemists to explore structure-activity relationships (SAR) by creating libraries of derivative compounds.[4] These derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][8]

Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization are central to its utility in medicinal chemistry. Several synthetic routes have been established, ranging from laboratory-scale reductions to more efficient industrial processes.

Synthesis of this compound

A common laboratory method for synthesizing this compound involves the reduction of an ester precursor, such as ethyl thiazole-5-carboxylate. A more streamlined industrial approach utilizes a "one-pot" method starting from 2-chloro-5-chloromethylthiazole, which involves sequential hydrolysis and reduction steps in the same reactor.[7]

Caption: Synthesis of this compound via reduction.

Synthesis of Thiazole Derivatives

The foundational Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, remains a cornerstone for creating substituted thiazole rings.[9][10] Modern synthetic chemistry has expanded this toolbox to include microwave-assisted protocols, multi-component reactions, and other green chemistry approaches to improve efficiency and yield.[11][12] The derivatization of the 5-hydroxymethyl group itself, through reactions like esterification or etherification, allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[4]

Biological Activities and Therapeutic Potential

Derivatives built upon the this compound scaffold have demonstrated a wide range of pharmacological activities, making them a significant area of interest in drug development.

Anticancer Activity

A substantial body of research has focused on the anticancer potential of thiazole derivatives.[2][8] These compounds have exhibited potent cytotoxic effects against a variety of human cancer cell lines, including breast, liver, and colon cancer.[1][8][13] The mechanisms of action are often multifaceted, frequently involving the modulation of critical signaling pathways that are dysregulated in cancer.[2]

One key mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[8][14] By inhibiting this pathway, thiazole derivatives can lead to decreased cell proliferation and the induction of apoptosis (programmed cell death).[14] Another reported mechanism for some derivatives is the inhibition of tubulin polymerization, a process essential for cell division.[8] Disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis.[8]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial and Antifungal Activity

This compound serves as a key intermediate in the synthesis of various antimicrobial and antifungal agents.[3] The thiazole nucleus is present in many compounds that show potent activity against both Gram-positive and Gram-negative bacteria.[15] For instance, certain derivatives have shown significant bioactivity against Staphylococcus aureus, E. coli, and the fungal species Candida albicans.[1][15]

Other Therapeutic Areas

The versatility of the thiazole scaffold extends to other therapeutic applications. Derivatives have been investigated for antiviral activity, particularly against HIV.[8] Additionally, their potential as anti-inflammatory agents, kinase inhibitors, and selective antagonists for human adenosine (B11128) A3 receptors is actively being explored.[3][4][16]

Quantitative Data and Structure-Activity Relationship (SAR)

The systematic modification of the this compound scaffold is crucial for optimizing potency and selectivity. SAR studies provide key insights into which structural features govern biological activity.

Quantitative Biological Activity Data

The efficacy of thiazole derivatives is often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for anticancer activity or the minimum inhibitory concentration (MIC) for antimicrobial effects. Lower values typically indicate higher potency.

| Compound Class/Derivative | Target/Cell Line | Activity Metric | Value | Reference(s) |

| D-ring fused 1,2,3-thiadiazole | Human breast cancer (T47D) | IC₅₀ | 0.042 - 0.058 µM | [8] |

| Thioacetanilide based 1,2,3-thiadiazole | Human immunodeficiency virus (HIV) | EC₅₀ | 0.059 µM | [8] |

| Aminothiazole Derivative (Compound 90) | Hepatocellular carcinoma cells | EC₅₀ | 0.11 µM | [1] |

| Pyrazole-naphthalene-thiazole (91a) | HeLa (cervical cancer) | IC₅₀ | 0.86 µM | [1] |

| Pyrazole-naphthalene-thiazole (91b) | HeLa (cervical cancer) | IC₅₀ | 0.95 µM | [1] |

| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivative | Gram-positive bacteria | MIC | 1.95 - 15.62 µg/mL | [17] |

Key Structure-Activity Relationship (SAR) Insights

SAR studies of this compound analogs have revealed several important trends:

-

Substitution at the 4-position: The introduction of an aryl group at the 4-position of the thiazole ring is often a successful strategy for enhancing anticancer activity.[9][17]

-

Substituents on Appended Rings: The electronic properties of substituents on adjacent rings are critical. Electron-withdrawing groups (e.g., nitro, chloro) on a phenyl ring at the 4-position can increase cytotoxic activity.[9] Conversely, a methoxy (B1213986) group has been shown to lead to higher antitumor activity than a halogen group in some series.[1]

-

Derivatization at the 5-position: The hydroxymethyl group at the 5-position is a prime location for modification. Converting it into esters, ethers, or linking it to other moieties allows for extensive exploration of the binding pocket of a biological target and can significantly impact solubility and potency.[4]

Caption: Key sites for Structure-Activity Relationship (SAR) studies.

Key Experimental Protocols

Reproducible and standardized protocols are essential for the synthesis and evaluation of this compound derivatives.

Synthesis of 5-Hydroxymethylthiazole

This protocol describes the reduction of ethyl thiazole-5-carboxylate.[18]

Materials:

-

Ethyl thiazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of lithium aluminum hydride (76 mmol) in 250 mL of THF is added to a pre-cooled (ice-bath) 500 mL three-neck flask.[18]

-

Ethyl thiazole-5-carboxylate (75.68 mmol) is dissolved in 100 mL of THF.[18]

-

The ester solution is added dropwise to the LiAlH₄ solution over 1.5 hours.[18]

-

After the addition is complete, the reaction mixture is stirred for an additional hour.[18]

-

The reaction is carefully quenched by the sequential addition of 2.9 mL of water, 2.9 mL of 15% NaOH solution, and 8.7 mL of water.[18]

-

The resulting solid salt is removed by filtration, and the filtrate is collected.[18]

-

The solid salt is refluxed in 100 mL of ethyl acetate for 30 minutes and filtered again.[18]

-

The two filtrates are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[18]

-

The crude product is purified by silica gel column chromatography to yield the target compound.[18]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen compounds for anticancer activity.[14][17]

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Microplate reader

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (3-Methyl-1,2-thiazol-5-yl)methanol | 17265-60-0 | Benchchem [benchchem.com]

- 5. 5-Thiazolylmethanol | C4H5NOS | CID 2763216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. bepls.com [bepls.com]

- 12. Thiazole synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. 5-Hydroxymethylthiazole | 38585-74-9 [chemicalbook.com]

spectroscopic analysis of 5-Thiazolemethanol (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Thiazolemethanol, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a summary of expected spectroscopic data, detailed experimental protocols, and a logical workflow for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While comprehensive experimental spectroscopic data for this compound is not widely available in reviewed literature, this guide presents predicted data and information from analogous compounds to provide a robust analytical framework.

Spectroscopic Data Summary

The structural elucidation of this compound (C₄H₅NOS) is critically dependent on a combination of modern spectroscopic techniques. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 (Thiazole Ring) | ~8.8 - 9.0 | Singlet |

| H4 (Thiazole Ring) | ~7.9 - 8.1 | Singlet |

| -CH₂- | ~4.8 - 5.0 | Singlet |

| -OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiazole Ring) | ~150 - 155 |

| C4 (Thiazole Ring) | ~120 - 125 |

| C5 (Thiazole Ring) | ~145 - 150 |

| -CH₂OH | ~55 - 60 |

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration |

| O-H (Alcohol) | 3200-3600 | Stretching (Broad) |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=N (Thiazole) | 1500-1530 | Stretching |

| C-S-C (Thiazole) | 1390-1060 | Stretching |

| C-O (Alcohol) | 1000-1260 | Stretching |

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₄H₅NOS | PubChem[1] |

| Molecular Weight | 115.16 g/mol | PubChem[1] |

| Exact Mass | 115.00918496 Da | PubChem[1] |

Experimental Protocols

The following are generalized methodologies for acquiring spectroscopic data for thiazole (B1198619) derivatives, which can be applied to this compound.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are fundamental for elucidating the carbon-hydrogen framework of this compound.

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is crucial to prevent signal overlap with the analyte.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[2] Higher field strengths will provide better signal resolution.

-

Data Acquisition:

-

¹H NMR: Spectra are typically acquired with 16-32 scans. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule.

-

Sample Preparation:

-

KBr Pellet Method: A small amount (1-2 mg) of the solid sample is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained. A portion of this mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]

-

Attenuated Total Reflectance (ATR): Alternatively, the spectrum can be recorded using an ATR accessory, which requires minimal sample preparation.[2]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.[2]

-

Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, which confirms its elemental composition.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be utilized. For non-volatile solids, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common.[3]

-

Ionization: The sample molecules are ionized, typically by electron impact (EI) for GC-MS or a softer ionization technique like ESI.[3]

-

Detection: The detector records the abundance of ions at each mass-to-charge ratio (m/z), generating a mass spectrum.

-

Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. The fragmentation pattern gives valuable clues about the molecule's structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical entity like this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

Unveiling the Therapeutic Promise of 5-Thiazolemethanol Analogs: A Technical Guide

For Immediate Release

A Deep Dive into the Pharmacological Landscape of 5-Thiazolemethanol Derivatives Reveals a Multitude of Potential Therapeutic Avenues for Researchers, Scientists, and Drug Development Professionals.

This technical guide illuminates the significant therapeutic potential of this compound analogs, a class of heterocyclic compounds demonstrating a broad spectrum of pharmacological activities. Through a comprehensive review of existing literature, this document outlines key molecular targets, summarizes inhibitory activities, and provides detailed experimental methodologies to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the thiazole (B1198619) scaffold allows for diverse substitutions, leading to a wide array of biological effects, including anticancer, antimicrobial, and enzyme-inhibitory actions.[1][2]

Key Therapeutic Targets and Mechanisms of Action

This compound analogs exert their biological effects by interacting with a variety of molecular targets. The primary mechanisms of action identified include enzyme inhibition and interference with cellular signaling pathways.[3]

Enzyme Inhibition: A prominent mechanism for many thiazole derivatives is the inhibition of various enzymes crucial for disease progression.

-

Cytochrome P450 (P450) Enzymes: Certain 1,2,3-thiadiazole (B1210528) derivatives, structurally related to this compound, act as mechanism-based inactivators of P450 enzymes. The proposed mechanism involves the coordination of a heteroatom from the thiadiazole ring to the heme iron of the enzyme, followed by oxidation and the formation of a reactive species that covalently modifies and inactivates the enzyme.[4]

-

Cholinesterases: Analogs of 5-(furan-2-yl)thiazole (B15206441) have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. This inhibitory action is a key therapeutic strategy for Alzheimer's disease.[3]

-

DNA Gyrase B: The antimicrobial and antifungal properties of some 5-(furan-2-yl)thiazole derivatives are attributed to the inhibition of DNA gyrase B, an essential bacterial enzyme involved in DNA replication.[3]

-

Protein Kinases: In the context of oncology, thiazole derivatives have been identified as potent inhibitors of key signaling kinases such as Phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (B549165) (mTOR), and vascular endothelial growth factor receptor-2 (VEGFR-2).[1] These kinases are crucial regulators of cell metabolism, growth, proliferation, and angiogenesis.

Anticancer Activity: The anticancer effects of thiazole derivatives are often linked to the inhibition of signaling pathways vital for cancer cell survival and proliferation.[1] Studies have demonstrated the efficacy of these compounds against various cancer cell lines.[2][5] The mechanism can involve cell cycle arrest, induction of DNA fragmentation, and mitochondrial depolarization.[5]

Antimicrobial Activity: The thiazole moiety is a core component of several antimicrobial agents, with derivatives showing broad-spectrum activity against various bacterial and fungal strains.[1][2]

Quantitative Data on Inhibitory Activities

The following table summarizes the inhibitory activities of selected this compound analogs and related thiazole derivatives against their respective targets.

| Compound/Derivative | Target Enzyme | IC50 / Ki (µM) | Reference |

| 5-(furan-2-yl)thiazole Derivative 2b | Acetylcholinesterase (AChE) | 14.887 ± 1.054 (Ki) | [3] |

| 5-(furan-2-yl)thiazole Derivative 2f | Butyrylcholinesterase (BChE) | 4.763 ± 0.321 (Ki) | [3] |

| Thiazole-based Chalcone Analogs | Various Bacteria | Better than ampicillin | [2] |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides (Compound 19) | NIH/3T3 and A549 cells | 23.30 ± 0.35 | [2] |

| Thiazole Derivative 1d | Various Tumor Cell Lines | Promising (specific IC50 not detailed in abstract) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the literature.

Cholinesterase Inhibition Assay (Modified Ellman's Method)

This spectrophotometric assay is used to determine the inhibitory activity of compounds against AChE and BChE.[3]

-

Enzyme Solution Preparation: Prepare a solution of AChE or BChE in a suitable phosphate (B84403) buffer.

-

Inhibitor Addition: Add various concentrations of the test compound (inhibitor) to the enzyme solution.

-

Pre-incubation: Allow the enzyme and inhibitor mixture to pre-incubate for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BChE) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Absorbance Measurement: Monitor the change in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion resulting from the reaction of thiocholine (B1204863) with DTNB.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 or Ki value.

Anticancer Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[2]

-

Cell Seeding: Seed cancer cell lines in 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: Calculate the cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3]

Visualizing the Science: Pathways and Workflows

Signaling Pathway of Thiazole Derivatives in Cancer

References

- 1. benchchem.com [benchchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Hantzsch Thiazole Synthesis Protocol for 5-Thiazolemethanol Derivatives

Introduction

The Hantzsch thiazole (B1198619) synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[1] The reaction classically involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] This method is highly regarded for its operational simplicity, use of accessible starting materials, and generally high yields of stable, aromatic thiazole products.[1][3]

The thiazole moiety is a privileged scaffold found in numerous biologically active compounds, including pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.[1][4] Specifically, 5-thiazolemethanol derivatives serve as crucial building blocks in medicinal chemistry and drug development. The ability to efficiently synthesize these derivatives via the Hantzsch protocol is essential for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

This document provides detailed experimental protocols, reaction data, and workflow visualizations for the synthesis of this compound derivatives, tailored for researchers and professionals in organic synthesis and drug discovery.

Reaction Principle and Mechanism

The Hantzsch synthesis proceeds through a multi-step mechanism to form the aromatic thiazole ring. The key steps are:

-

Nucleophilic Attack (S N 2 Reaction): The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide.[1][5]

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).[1][3]

-

Dehydration: The final step involves the elimination of a water molecule from the intermediate to yield the stable, aromatic thiazole ring.[1][6] The aromaticity of the final product is a significant driving force for the reaction.[5]

To synthesize this compound, an α-haloketone bearing a protected hydroxymethyl group is required, such as 1-chloro-3-(benzyloxy)propan-2-one, which reacts with a thioamide like thioformamide (B92385). A subsequent deprotection step reveals the desired methanol (B129727) functional group.

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative quantitative data for Hantzsch thiazole syntheses under various conditions, allowing for easy comparison.

Table 1: Synthesis of Thiazole Derivatives via Conventional and Microwave-Assisted Methods

| Entry | α-Haloketone | Thioamide | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Bromoacetophenone | Thiourea | Conventional | Methanol | 100 | 30 min | ~99 | [5][7] |

| 2 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Conventional | Ethanol (B145695)/Water (1:1) | 65 | 2-3.5 h | 79-90 | [4] |

| 3 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ultrasonic | Ethanol/Water (1:1) | Room Temp. | 1.5-2 h | 79-90 | [4] |

| 4 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Microwave | Methanol | 90 | 30 min | 95 | [8] |

| 5 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Conventional | Methanol | Reflux | 8 h | Lower |[8] |

Experimental Protocols

The following protocols provide a general framework for synthesizing this compound. Note: These procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-(Benzyloxy)methyl)thiazole

This protocol uses a protected α-haloketone to prevent side reactions involving the hydroxyl group.

Materials:

-

1-Chloro-3-(benzyloxy)propan-2-one

-

Thioformamide

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioformamide (1.0 eq) in absolute ethanol.

-

To this solution, add 1-chloro-3-(benzyloxy)propan-2-one (1.0 eq) dropwise at room temperature while stirring.[2]

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.[2][6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[2]

-

Extract the product into diethyl ether (3x the reaction volume).[2]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, 5-((benzyloxy)methyl)thiazole.

Protocol 2: Deprotection to Yield this compound

This protocol describes the removal of the benzyl (B1604629) protecting group.

Materials:

-

Crude 5-((benzyloxy)methyl)thiazole from Protocol 1

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol or Ethanol

-

Hydrogen (H₂) gas balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve the crude product in methanol or ethanol in a suitable flask.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol %) to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a dedicated hydrogenation apparatus.

-

Stir the mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol or ethanol).

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Protocol 3: Purification and Characterization

Procedure:

-

Purify the crude this compound by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).[6]

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Determine the mass of the final product and calculate the overall percent yield.

-

Characterize the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.[8]

Visualizations: Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis, purification, and characterization of this compound derivatives.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for N-alkylation of 5-Thiazolemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole (B1198619) moieties are prevalent scaffolds in a wide array of biologically active compounds and pharmaceuticals. The N-alkylation of the thiazole ring to form thiazolium salts is a key synthetic transformation that can significantly modulate the biological activity, solubility, and other physicochemical properties of these molecules. This application note provides a detailed experimental procedure for the N-alkylation of 5-Thiazolemethanol. Due to the presence of a reactive primary hydroxyl group, which can compete in alkylation reactions, a three-step strategy is employed: (1) protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, (2) N-alkylation of the protected thiazole, and (3) deprotection of the TBDMS ether to yield the final N-alkylated this compound. This protocol offers a robust and reproducible methodology for the synthesis of N-alkylated this compound derivatives.

Overall Experimental Workflow

Caption: Overall workflow for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: Protection of this compound with TBDMSCl

This protocol describes the protection of the primary hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equiv.) in anhydrous DMF, add imidazole (2.5 equiv.).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add TBDMSCl (1.2 equiv.) portion-wise to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 5-(tert-butyldimethylsilyloxymethyl)thiazole.

Protocol 2: N-Alkylation of 5-(tert-butyldimethylsilyloxymethyl)thiazole

This protocol details the N-alkylation of the protected thiazole to form a thiazolium salt. Methyl iodide is used as a representative alkylating agent.

Materials:

-

5-(tert-butyldimethylsilyloxymethyl)thiazole

-

Alkyl halide (e.g., Methyl iodide)

-

Anhydrous acetonitrile

-

Diethyl ether

Procedure:

-

Dissolve 5-(tert-butyldimethylsilyloxymethyl)thiazole (1.0 equiv.) in anhydrous acetonitrile.

-

Add the alkyl halide (1.2-1.5 equiv.) to the solution.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring by TLC. Reaction times can vary from a few hours to overnight depending on the alkyl halide's reactivity.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the thiazolium salt.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the N-alkyl-5-(tert-butyldimethylsilyloxymethyl)thiazolium halide.

Protocol 3: Deprotection of the TBDMS Ether

This protocol describes the removal of the TBDMS protecting group to yield the final N-alkylated this compound.

Materials:

-

N-Alkyl-5-(tert-butyldimethylsilyloxymethyl)thiazolium halide

-

Tetrabutylammonium fluoride (B91410) (TBAF) (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-alkyl-5-(tert-butyldimethylsilyloxymethyl)thiazolium halide (1.0 equiv.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.[1]

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-16 hours).[2]

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography if necessary to yield the final N-alkyl-5-Thiazolemethanol halide salt.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of N-Methyl-5-Thiazolemethanol Iodide

| Step | Reactant | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1. Protection | This compound | TBDMSCl (1.2), Imidazole (2.5) | DMF | RT | 12 | ~95 |

| 2. N-Alkylation | Protected Thiazole | Methyl Iodide (1.5) | Acetonitrile | 40 | 6 | ~90 |

| 3. Deprotection | Protected Thiazolium Salt | TBAF (1.2) | THF | RT | 4 | ~85-95 |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Reaction Mechanism

Caption: Generalized reaction mechanism for the three-step synthesis.

References

Application of 5-Thiazolemethanol in Agricultural Fungicide Synthesis: A Detailed Overview

Application Notes

The development of effective and target-specific agricultural fungicides is paramount in ensuring global food security. Thiazole (B1198619) derivatives have emerged as a significant class of compounds in agrochemical research due to their broad-spectrum fungicidal activity. Among these, 5-Thiazolemethanol and its derivatives serve as crucial building blocks for the synthesis of potent fungicides. This document provides a detailed account of the application of 5-thiazole derivatives in the synthesis of agricultural fungicides, with a particular focus on the succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, Thifluzamide.

Thifluzamide, a thiazole amide fungicide, demonstrates high efficacy against a variety of fungal pathogens, particularly those from the genus Rhizoctonia, which cause significant damage to crops like rice, potatoes, and corn. Its mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, a vital process for fungal respiration and energy production. This targeted mechanism of action makes it an essential tool in integrated pest management (IPM) strategies, helping to mitigate the risk of resistance development when used in rotation with fungicides that have different modes of action.

The core of the Thifluzamide molecule is a substituted thiazole ring, specifically 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. While direct synthesis from this compound is plausible through oxidation of the hydroxymethyl group to a carboxylic acid, published synthesis routes for this key intermediate predominantly start from other precursors such as ethyl 4,4,4-trifluoroacetoacetate and thioacetamide (B46855). This intermediate is then converted to its acyl chloride and subsequently reacted with a substituted aniline (B41778) to yield Thifluzamide.

This document will detail the synthetic pathways to Thifluzamide, provide experimental protocols for key steps, present quantitative data on its fungicidal activity, and illustrate the relevant biological pathway and experimental workflows.

Quantitative Data Presentation

The efficacy of thiazole-based fungicides is determined through in vitro and in vivo studies, with the half-maximal effective concentration (EC50) being a key quantitative parameter. The following tables summarize the fungicidal activity of Thifluzamide and other novel thiazole derivatives against various plant pathogens.

Table 1: Fungicidal Activity of Thifluzamide against Various Plant Pathogens

| Target Pathogen | Crop | Disease | EC50 (mg/L) | Reference |

| Rhizoctonia solani | Rice | Sheath Blight | Not explicitly stated, but highly effective | |

| Puccinia spp. | Wheat | Rust | Not specified | |

| Sclerotinia sclerotiorum | Various | White Mold | Not specified | |

| Fusarium spp. | Various | Root Rot | Not specified |

Table 2: In Vivo Fungicidal Activity of Novel Isothiazole–Thiazole Derivatives

| Compound | Target Pathogen | EC50 (mg L⁻¹) | Reference |

| 6u | Pseudoperonospora cubensis | 0.046 | |

| 6u | Phytophthora infestans | 0.20 |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

This protocol describes the synthesis of the key intermediate for Thifluzamide, starting from ethyl 4,4,4-trifluoroacetoacetate and thioacetamide.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Thioacetamide

-

Acetonitrile

-

Tri-n-propylamine

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Ring Formation: In a reaction vessel, dissolve thioacetamide in acetonitrile. Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the solution at 30°C. Maintain the reaction for 2.5 hours.

-

Cyclization: Add tri-n-propylamine to the reaction mixture and maintain the temperature between 30-40°C for 4 hours to facilitate cyclization, forming ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.

-

Hydrolysis: To the solution containing the ethyl ester, slowly add a 40% sodium hydroxide solution, keeping the temperature below 40°C. Continue stirring for 60 minutes after the addition is complete.

-

Acidification and Isolation: Separate the organic phase. Slowly add 10% hydrochloric acid to the aqueous phase to adjust the pH to ≤ 2, which will cause the product to precipitate.

-

Filter the precipitate and wash it twice with 10% hydrochloric acid solution.

-

Dry the collected solid in a vacuum oven to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a light yellow solid. A yield of 98.70% with a purity of 98.8% has been reported for a similar procedure.

Protocol 2: Synthesis of Thifluzamide

This protocol details the final step in the synthesis of Thifluzamide from its carboxylic acid precursor.

Materials:

-

2-Methyl-4-(trifluoromethyl)-5-thiazolecarboxylic

Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Thiazolemethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole (B1198619) derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 5-thiazolemethanol scaffold, in particular, is a valuable building block for the synthesis of novel therapeutic agents. Traditional methods for the synthesis of these compounds often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant reductions in reaction times, increased yields, and improved product purity.[1] This document provides detailed protocols and application notes for the microwave-assisted synthesis of this compound derivatives and discusses their relevance in targeting key signaling pathways in drug development.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several advantages over conventional heating methods for the synthesis of thiazole derivatives:

-

Rapid Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes using microwave heating.[2][3]

-

Higher Yields: Microwave synthesis frequently leads to higher isolated yields of the desired product.[2][4]

-

Increased Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products.

-

Energy Efficiency: MAOS is a more environmentally friendly approach due to its reduced energy consumption and often allows for solvent-free reactions.[4]

Experimental Protocols

A versatile and efficient method for the synthesis of this compound derivatives is a two-step process involving the microwave-assisted Hantzsch synthesis of a thiazole-5-carboxylate intermediate, followed by its microwave-assisted reduction to the corresponding this compound.

Step 1: Microwave-Assisted Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol describes the synthesis of a key intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, from ethyl 2-chloroacetoacetate and thiourea (B124793) using microwave irradiation.

Materials:

-

Ethyl 2-chloroacetoacetate (1 mmol)

-

Thiourea (1.1 mmol)

-

Ethanol (B145695) (3 mL)

-

Microwave reactor vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

In a 10 mL microwave reactor vial, combine ethyl 2-chloroacetoacetate (1 mmol), thiourea (1.1 mmol), and ethanol (3 mL).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at a constant temperature of 100°C for 10-20 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

The resulting precipitate is collected by filtration.

-

Wash the solid product with cold ethanol.

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Step 2: Microwave-Assisted Reduction of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol outlines the reduction of the thiazole-5-carboxylate intermediate to the desired this compound derivative using sodium borohydride (B1222165) under microwave irradiation.

Materials:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate (1 mmol)

-

Sodium borohydride (NaBH₄) (2 mmol)

-

Ethanol (5 mL)

-

Microwave reactor vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

In a 10 mL microwave reactor vial, dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1 mmol) in ethanol (5 mL).

-

Carefully add sodium borohydride (2 mmol) to the solution.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at a constant temperature of 80°C for 15-30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-